molecular formula C22H23N3O3 B2807024 1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-60-8

1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2807024
CAS RN: 899750-60-8
M. Wt: 377.444
InChI Key: ZYDRZHXQSFNNDP-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with a phenyl group (a ring of six carbon atoms, typical in many organic compounds) and a 3,4-dimethoxyphenyl group (a phenyl group with two methoxy (O-CH3) groups attached). The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains a pyrrolopyrazine ring, which is a type of fused heterocyclic ring (a ring containing non-carbon atoms, in this case, nitrogen). This ring is likely planar or nearly planar due to the nature of the atoms involved. The compound also contains phenyl rings, which are planar, and amide functionality, which can participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The amide could potentially undergo hydrolysis under acidic or basic conditions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, and the heterocyclic ring might also have unique reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of aromatic rings and a heterocyclic ring could contribute to its stability and potentially its solubility in organic solvents. The amide functionality could allow for hydrogen bonding, which might influence its solubility in water and its melting and boiling points .

Scientific Research Applications

NF-κB Inhibition:

Retinoid Nuclear Modulation: Neuroinflammation Modulation:

Antitumor Activity

Researchers have discovered derivatives of this compound with potent antitumor activity. For instance:

[1,2,4]triazolo[4,3-a]pyrazine Derivatives:

Organic Synthesis and Catalysis

The compound’s unique structure has been harnessed in green chemistry protocols:

Michael Addition Reactions:

Fungicide, Bactericide, and Herbicide Formulations

3-aryl-3-triazolylpropiophenones, related to this compound, have been described as efficient components in formulations for controlling fungi, bacteria, and weeds . Their potential impact on agriculture and environmental protection is noteworthy.

Atom-Efficient Synthetic Protocols

The aza-Michael reaction, a synthetic tool of great importance, provides access to β-aminocarbonyl derivatives. This transformation, which involves the compound, is atom-efficient and valuable for drug synthesis .

Antimicrobial Agents

In the search for new antimicrobial agents, copper-catalyzed azide–alkyne cycloaddition has been employed to synthesize 1,4-disubstituted 1,2,3-triazole–imidazo[1,2-a]pyrazine conjugates . These compounds hold promise for combating microbial infections.

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions to avoid ingestion, inhalation, or contact with skin or eyes .

Future Directions

The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could explore its synthesis, properties, and potential applications. This could include studying its reactivity, its physical properties, and any biological activity it might have .

Mechanism of Action

Target of Action

The primary target of this compound is the 18-kDa translocator protein (TSPO) . TSPO is an 18-kDa carrier protein with five transmembrane domains localized on the outer mitochondrial membrane of steroid-producing cells of the nervous system . The transport of cholesterol to the inner mitochondrial membrane, which provides the biosynthesis of neurosteroids, is the main function of TSPO .

Mode of Action

The compound interacts with TSPO, leading to the activation of cholesterol transfer and an increase in the biosynthesis of neurosteroids . Neurosteroids have a specific binding site on the GABA A receptor , the interaction with which increases the frequency of the chloride channel opening, which enhances the inhibition of the transmission of nervous excitation . The anxiolytic effect of neurosteroids is free from the undesirable effects of benzodiazepines .

Biochemical Pathways

The compound affects the pathway involving the transport of cholesterol to the inner mitochondrial membrane . This process is crucial for the biosynthesis of neurosteroids . The compound’s interaction with TSPO leads to an increase in neurosteroid biosynthesis , which in turn affects the functioning of the GABA A receptor .

Pharmacokinetics

The synthesized compounds have been reported to have a favorable profile of admet characteristics , which determines their prospects for development as medicines .

Result of Action

The compound’s action results in an increase in the biosynthesis of neurosteroids . This leads to an enhancement in the inhibition of the transmission of nervous excitation . An anxiolytic activity was detected in eight compounds at doses of 0.1–5.0 mg/kg with intraperitoneal administration under conditions of emotional stress .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-27-19-11-10-16(15-20(19)28-2)21-18-9-6-12-24(18)13-14-25(21)22(26)23-17-7-4-3-5-8-17/h3-12,15,21H,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDRZHXQSFNNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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